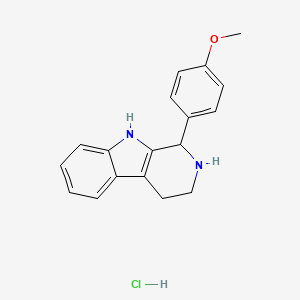

1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride is a derivative of tetrahydro-beta-carboline, a class of biologically active alkaloids. These compounds are known to occur naturally in fruits and fruit juices and have been identified as antioxidants and radical scavengers, potentially contributing to the antioxidant effects of fruit products containing them .

Synthesis Analysis

The synthesis of tetrahydro-beta-carboline derivatives has been explored in various studies. For instance, a related compound, 2-benzoyl-6-methoxy-9-methyl-1-phenyl-1,2,3,4-tetrahydro-beta-carboline, was synthesized through a multi-step reaction with a good yield of 76% . Another study described the synthesis of 1-phenyl-3-methoxycarbonyl-3,4-dihydro-beta-carboline, which reacts diastereospecifically with activated dipolarophilic olefines to yield cycloadducts . These syntheses typically involve complex reactions and careful characterization of the final products using various spectroscopic methods.

Molecular Structure Analysis

The molecular structure of tetrahydro-beta-carboline derivatives has been confirmed using different spectroscopic methods, including NMR, UV, IR, and MS, and in some cases, single-crystal X-ray diffraction techniques . Conformational and NBO (Natural Bond Orbital) analysis have been carried out for certain isomers, revealing insights into the electronic structure and conformational preferences of these molecules .

Chemical Reactions Analysis

Tetrahydro-beta-carbolines can undergo various chemical reactions. For example, reactions with phosphorus oxychloride can yield dichlorophosphoryl derivatives, and acetylation with acetic anhydride can occur under mild conditions . The Maillard reaction has also been used to generate beta-carboline antioxidants . These reactions are important for modifying the structure and properties of the compounds for potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydro-beta-carbolines are influenced by their molecular structure. For instance, the presence of a methoxy group can affect the compound's antioxidant properties and cytotoxicity . The hepatoprotective activity of certain tetrahydro-beta-carboline derivatives has been evaluated, showing that small alkyl substitutions can enhance activity . Additionally, the ability of these compounds to act as acetylcholinesterase inhibitors has been demonstrated, which is relevant for potential therapeutic applications .

Applications De Recherche Scientifique

Synthesis and Characterization

Synthesis Optimization : The Maillard reaction was used to synthesize various 6-methoxy-tetrahydro-β-carboline derivatives, including 1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride. Optimal yields were achieved using liquid chromatography-mass spectrometry (LC-MS) for optimizing conditions like catalyst loading, temperature, and time (Goh, Mordi, & Mansor, 2015).

Characterization Techniques : Electrospray ionization mass spectrometry (ESI-MS) and tandem mass spectrometry (ESI-MS/MS) were employed to characterize the β-carboline compounds produced, providing insights into their mass fragmentation patterns (Goh, Mordi, & Mansor, 2015).

Antioxidant and Cytotoxic Properties

Antioxidant Activity : Various 6-methoxytetrahydro-β-carboline derivatives demonstrated moderate antioxidant properties. This suggests that the Maillard reaction could be a viable method to generate β-carboline antioxidants (Goh et al., 2015).

Cytotoxicity Analysis : In vitro studies showed that these compounds exhibit mild toxicity at effective antioxidative concentrations. Compared to conventional drugs, these derivatives were safer on non-tumorous cell lines (Goh et al., 2015).

Safety And Hazards

The safety and hazards of similar compounds have been reported11910. For instance, 4-Methoxyphenylhydrazine hydrochloride may cause an allergic skin reaction and is harmful if swallowed, in contact with skin, or if inhaled11. However, the specific safety and hazards of 1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride are not available in the search results.

Orientations Futures

The future directions for the study of similar compounds have been reported12. However, the specific future directions for the study of 1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride are not available in the search results.

Please note that the information provided is based on the available search results and may not fully cover the requested compound. For more detailed and specific information, further research and consultation with experts in the field may be required.

Propriétés

IUPAC Name |

1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O.ClH/c1-21-13-8-6-12(7-9-13)17-18-15(10-11-19-17)14-4-2-3-5-16(14)20-18;/h2-9,17,19-20H,10-11H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMJGOWGNDWTVIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2C3=C(CCN2)C4=CC=CC=C4N3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride | |

CAS RN |

3489-15-4 |

Source

|

| Record name | 9H-Pyrido(3,4-6)indole, 1,2,3,4-tetrahydro-1-(p-methoxyphenyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003489154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(Hexyloxy)phenyl]-4-oxobutanoic acid](/img/structure/B1329989.png)